Enhanced Lipophilicity Over Phenyl Analog
The target compound exhibits a markedly higher computed partition coefficient (XLogP3 = 5.0) compared to its closest phenyl-containing analog, 2-chloro-5-phenylbenzoic acid (XLogP3 = 4.2), representing an increase of 0.8 log units [1][2]. This difference is attributable to the substitution of a phenyl ring with a naphthalene moiety. A ΔlogP of this magnitude can substantially influence membrane permeability, non-specific binding, and solubility profiles in biological systems.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 2-Chloro-5-phenylbenzoic acid (XLogP3 = 4.2) |
| Quantified Difference | ΔXLogP3 = 0.8 (target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021-2026 release |
Why This Matters
A higher logP value directly guides the selection of this building block for designing molecules requiring increased membrane permeability or enhanced binding to hydrophobic protein pockets, where the phenyl analog may be insufficient.
- [1] PubChem Compound Summary for CID 53211289, 2-Chloro-5-(naphthalen-1-yl)benzoic acid. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 16768902, 2-Chloro-5-phenylbenzoic acid. National Center for Biotechnology Information (2026). View Source
